Afridol Blue

Description

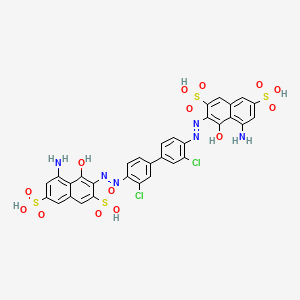

Structure

2D Structure

Properties

CAS No. |

3627-06-3 |

|---|---|

Molecular Formula |

C32H22Cl2N6O14S4 |

Molecular Weight |

913.7 g/mol |

IUPAC Name |

5-amino-3-[[4-[4-[(8-amino-1-hydroxy-3,6-disulfonaphthalen-2-yl)diazenyl]-3-chlorophenyl]-2-chlorophenyl]diazenyl]-4-hydroxynaphthalene-2,7-disulfonic acid |

InChI |

InChI=1S/C32H22Cl2N6O14S4/c33-19-7-13(1-3-23(19)37-39-29-25(57(49,50)51)9-15-5-17(55(43,44)45)11-21(35)27(15)31(29)41)14-2-4-24(20(34)8-14)38-40-30-26(58(52,53)54)10-16-6-18(56(46,47)48)12-22(36)28(16)32(30)42/h1-12,41-42H,35-36H2,(H,43,44,45)(H,46,47,48)(H,49,50,51)(H,52,53,54) |

InChI Key |

SXDHWXDZNGOXER-HVMBLDELSA-N |

SMILES |

C1=CC(=C(C=C1C2=CC(=C(C=C2)N=NC3=C(C4=C(C=C(C=C4C=C3S(=O)(=O)O)S(=O)(=O)O)N)O)Cl)Cl)N=NC5=C(C6=C(C=C(C=C6C=C5S(=O)(=O)O)S(=O)(=O)O)N)O |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC(=C(C=C2)N=NC3=C(C4=C(C=C(C=C4C=C3S(=O)(=O)O)S(=O)(=O)O)N)O)Cl)Cl)N=NC5=C(C6=C(C=C(C=C6C=C5S(=O)(=O)O)S(=O)(=O)O)N)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Afridol Blue; |

Origin of Product |

United States |

Historical and Conceptual Foundations of Afridol Blue Research

The investigation into Afridol Blue was not an isolated event but rather the product of converging scientific and industrial forces at the turn of the 20th century. It emerged from a paradigm shift in medicine, where chemical synthesis began to offer targeted solutions to biological problems.

The development of this compound (Trypan Blue) was a direct result of the nascent field of chemotherapy, a term coined by the German scientist Paul Ehrlich. nih.gov This new paradigm was rooted in the concept of selective toxicity—the idea that a chemical compound could be designed to target and destroy invading pathogens without harming the host's cells. ucsd.edu Ehrlich envisioned these compounds as "magic bullets". ucsd.edunih.gov The search for such agents involved the systematic screening of chemical substances, particularly synthetic dyes, for any therapeutic activity against microbes. nih.govpaul-ehrlich.de this compound arose from this systematic approach, representing a key step in the evolution from simple dyes used for staining to complex molecules engineered for therapeutic purposes.

The scientific exploration of this compound is inseparable from the advancements of the 19th-century synthetic dyestuff industry. researchgate.net This industry provided a vast and readily available library of novel chemical structures. Scientists like Paul Ehrlich, who had early experience working in a dye lab, recognized that the properties that made dyes bind selectively to certain fabrics or tissues could be harnessed for medical purposes. ucsd.edu He observed that specific dyes would stain only particular cells or microorganisms, which sparked the idea that they could also be used to deliver a toxic effect to these targets. ucsd.edupaul-ehrlich.de The chemical techniques developed for creating a wide array of colors were adapted to modify molecules in an attempt to enhance their therapeutic efficacy and solubility, a direct precursor to modern medicinal chemistry. paul-ehrlich.de

Paul Ehrlich was the central figure in the initial research trajectory of this compound. nih.gov His interest was drawn to trypanosomes—the parasites responsible for diseases like sleeping sickness—as an ideal model for testing his chemotherapeutic theories because they were large, easily visible, and reliably lethal in lab mice. paul-ehrlich.de Around 1901, Ehrlich and his assistant, Kiyoshi Shiga, began systematically testing hundreds of dyes for their ability to cure trypanosomiasis in mice. nih.govpaul-ehrlich.de This exhaustive screening process led to an important, albeit partial, success with a dye they named Trypan Red in 1903. paul-ehrlich.de Although Trypan Red proved that the concept was viable, it was not completely effective. nih.gov This spurred further structural modifications, leading directly to the synthesis of the more potent diazo dye, Trypan Blue (this compound), which demonstrated superior activity against the trypanosomes in their animal models.

The development of this compound occurred alongside research into several other promising compounds. Each had distinct characteristics and contributed differently to the burgeoning field of chemotherapy.

Methylene Blue : This was one of the first dyes Ehrlich investigated for therapeutic use. nih.gov He noted its affinity for staining parasites like the one causing malaria and conducted a small, two-patient trial that showed some success in breaking fevers. ucsd.edu However, its efficacy was not superior to the existing treatment, quinine, and Ehrlich lacked sufficient access to malaria patients to continue this specific line of research. ucsd.edunih.gov

Trypan Red : Discovered by Ehrlich and Shiga before Trypan Blue, Trypan Red was a crucial proof of concept. paul-ehrlich.de It was the first compound to show a definitive curative effect against trypanosomiasis in mice, validating the entire approach of using synthetic dyes as therapeutic agents. nih.govpaul-ehrlich.de However, its limitations, including its inability to kill all types of trypanosomes and the development of resistance, prompted the search for a better alternative, leading to Trypan Blue. nih.gov

Atoxyl : This organic arsenic derivative represented a different chemical class from the azo dyes. Ehrlich began to work on Atoxyl around 1907 after reading about its use against sleeping sickness. paul-ehrlich.de He and his team deciphered its correct chemical structure, which opened the door for systematic chemical modifications to improve its potency and reduce its toxicity. nih.gov This work with arsenicals ultimately culminated in the discovery of Salvarsan (Compound 606) as a treatment for syphilis, but it ran parallel to and was informed by the research on dyes like Trypan Blue. paul-ehrlich.de

Table 1: Comparative Overview of Early Chemotherapeutic Agents

| Compound | Chemical Class | Primary Target Organism (in early research) | Key Contribution to Chemotherapy |

|---|---|---|---|

| This compound (Trypan Blue) | Diazo Dye | Trypanosoma | Demonstrated improved efficacy over Trypan Red; became a vital stain in biology. |

| Methylene Blue | Thiazine Dye | Plasmodium (Malaria) | One of the first synthetic dyes tested as a "magic bullet," showing early promise. ucsd.edunih.gov |

| Trypan Red | Azo Dye | Trypanosoma | First synthetic dye to cure a microbial infection (trypanosomiasis) in an animal model. nih.govpaul-ehrlich.de |

| Atoxyl | Organoarsenic | Trypanosoma | Shifted focus to arsenicals; its structural modification led to highly effective drugs. nih.govpaul-ehrlich.de |

This compound, as Trypan Blue, was highly significant in the context of historical research models for parasitic diseases, particularly African animal trypanosomiasis. nih.govfao.org The use of animal models, especially mice and rats, was fundamental to the screening process that identified it. paul-ehrlich.denih.govvub.be These models allowed for the controlled study of Trypanosoma infections, which cause intermittent fever, anemia, and weight loss in animals. msdvetmanual.com Researchers could systematically infect mice and then administer different compounds to observe their effects on the parasites and the course of the disease. paul-ehrlich.de The success of Trypan Blue in curing infected mice was a landmark achievement, demonstrating that a synthetically created molecule could eliminate a systemic parasitic infection. nih.gov This established a foundational methodology for in vivo drug testing that remains a cornerstone of pharmaceutical development today.

Synthesis and Derivatization Strategies for Afridol Blue in Academic Research

Laboratory-Scale Synthesis Methodologies for Afridol Blue

The primary precursor for the diazo component is 3,3'-dichlorobenzidine (B165656). The synthesis of this compound typically starts from 2-nitrochlorobenzene. wikipedia.org The process involves a reduction step, often using zinc powder in a basic medium, to produce 2,2'-dichlorodiphenylhydrazine. This intermediate then undergoes a benzidine (B372746) rearrangement, catalyzed by a mineral acid like hydrochloric acid, to yield 3,3'-dichlorobenzidine. wikipedia.orggoogle.com

The coupling component for this compound is 5-amino-4-hydroxy-2,7-naphthalenedisulfonic acid. This compound is a derivative of naphthalenedisulfonic acid and is often referred to by trivial names related to "H-acid" (1-amino-8-naphthol-3,6-disulfonic acid). The synthesis of such compounds can be complex, involving multiple steps of sulfonation, nitration, reduction, and hydrolysis on a naphthalene (B1677914) core. google.comsolubilityofthings.com

The final step in the synthesis of this compound is the bis-diazotization of 3,3'-dichlorobenzidine, followed by a bis-azo coupling with two equivalents of the coupling component, 5-amino-4-hydroxy-2,7-naphthalenedisulfonic acid. The diazotization is carried out in a cold, acidic solution (typically with hydrochloric acid and sodium nitrite) to form a highly reactive tetrazonium salt of 3,3'-dichlorobenzidine. unb.cayoutube.com This unstable intermediate is then carefully reacted with the coupling component under controlled pH and temperature conditions to yield the final this compound molecule. The general conditions for such coupling reactions are well-documented in the synthesis of analogous dyes like Direct Blue 1. nih.gov

Table 1: General Laboratory Synthesis Parameters for Bis-Azo Dyes from Substituted Benzidines

| Reaction Step | Reagents and Conditions | Purpose |

| Diazotization | Aromatic diamine (e.g., 3,3'-dichlorobenzidine), Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl), Temperature: 0-5 °C | Conversion of primary amino groups to reactive diazonium salts. |

| Coupling | Diazonium salt solution, Coupling component (e.g., a naphtholsulfonic acid derivative), Alkaline or slightly acidic conditions, Temperature: 0-10 °C | Electrophilic aromatic substitution to form the azo linkage (-N=N-). |

| Isolation | Salting out (e.g., with NaCl), Filtration, Washing | Precipitation and purification of the final dye product. |

Design and Synthesis of this compound Analogs for Research Purposes

The design and synthesis of this compound analogs in an academic research context allow for the systematic investigation of how molecular structure influences the dye's properties, such as color, solubility, and affinity for substrates. Analogs can be created by modifying either the central diamine unit or the peripheral coupling components.

One common strategy is to replace 3,3'-dichlorobenzidine with other substituted benzidine derivatives. For instance, using o-dianisidine (3,3'-dimethoxybenzidine) as the diazo component, and coupling it with two equivalents of 1-amino-8-naphthol-2,4-disulfonic acid (Chicago Acid), yields the well-known dye Direct Blue 1 (also known as Chicago Sky Blue 6B). nih.govwikipedia.org This highlights a modular approach to synthesizing a library of analogs.

Another approach is to vary the coupling component. While this compound uses 5-amino-4-hydroxy-2,7-naphthalenedisulfonic acid, a wide array of other naphthol or aminonaphthol sulfonic acids can be employed. biosynth.comcuhk.edu.hk The position and nature of the sulfonic acid and hydroxyl/amino groups on the naphthalene ring system significantly impact the electronic properties and, consequently, the absorption spectrum of the resulting dye. For example, coupling tetrazotized benzidine with different pyrazolone (B3327878) derivatives has been shown to produce a range of colors. researchgate.net

The synthesis of these analogs follows the same fundamental diazotization and coupling reaction pathway as for this compound, providing a versatile platform for creating diverse molecular structures for research. nih.gov

Investigation of Key Intermediates in this compound Synthetic Pathways

The synthesis of this compound proceeds through several key, often unstable, intermediates. Understanding and controlling the formation and reactivity of these intermediates is crucial for a successful synthesis.

The first set of key intermediates are those involved in the synthesis of 3,3'-dichlorobenzidine. The reduction of 2-nitrochlorobenzene leads to 2,2'-dichloroazoxybenzene, which is then further reduced to the critical intermediate, 2,2'-dichlorohydrazobenzene. researchgate.net The subsequent acid-catalyzed benzidine rearrangement of this hydrazo compound to form the final diamine is a mechanistically complex transformation that is a classic topic of study in organic chemistry. google.com

In the final stage of the synthesis, the most important intermediate is the tetrazonium salt of 3,3'-dichlorobenzidine. This species, formed by reacting the diamine with two equivalents of nitrous acid, is highly electrophilic and reactive. wikipedia.orgunb.ca Due to their inherent instability, diazonium salts are typically prepared in situ at low temperatures (0–5 °C) and used immediately in the subsequent coupling reaction. youtube.com The investigation of diazonium salt reactivity and stability is a significant area of research, as their decomposition can lead to unwanted side products. The coupling reaction itself proceeds via an electrophilic aromatic substitution mechanism, where the diazonium salt acts as the electrophile attacking the electron-rich naphthalene ring of the coupling component. cuhk.edu.hk

Table 2: Key Intermediates in the Synthesis of this compound

| Intermediate Name | Precursor | Subsequent Reaction | Significance |

| 2,2'-Dichlorohydrazobenzene | 2-Nitrochlorobenzene | Benzidine Rearrangement | Key intermediate in the synthesis of 3,3'-dichlorobenzidine. google.com |

| 3,3'-Dichlorobenzidine Tetrazonium Salt | 3,3'-Dichlorobenzidine | Azo Coupling | Highly reactive electrophile that forms the bis-azo linkages. wikipedia.org |

| 5-Amino-4-hydroxy-2,7-naphthalenedisulfonic acid | Naphthalene | Azo Coupling | The nucleophilic coupling component that determines the final structure and properties of the dye. solubilityofthings.com |

Custom Synthesis and Contract Research in the Academic Context of this compound

While the principles of synthesizing this compound and its analogs are well-established in the chemical literature, the practical execution of these multi-step syntheses can be resource-intensive for academic laboratories not specializing in dye chemistry. The synthesis may require specialized equipment to handle potentially hazardous reagents and to purify the final product to a high degree.

For these reasons, academic researchers often turn to custom synthesis and contract research organizations (CROs). These companies specialize in the production of complex organic molecules on a laboratory or pilot scale. For a compound like this compound, a researcher could contract a CRO to perform the entire synthesis from commercially available starting materials. This ensures a reliable supply of the compound with a specified purity, allowing the academic researcher to focus on the application or analysis of the dye rather than its synthesis.

CROs that specialize in dye and pigment synthesis have the expertise to handle the often-challenging diazotization and coupling reactions, as well as the complex purification procedures required for these types of molecules. chemscene.com This outsourcing model is a common practice in modern chemical research, enabling access to a wider range of chemical structures than might be feasible to synthesize in-house.

Advanced Analytical and Characterization Methodologies for Afridol Blue Trypan Blue

Chromatographic Techniques for the Isolation and Purity Assessment of Afridol Blue in Research

Chromatographic methods are fundamental for separating this compound from impurities that are often present in commercial preparations. These impurities can include different colored fractions such as red, purple, orange, and yellow components. aatbio.comnih.gov The choice of chromatographic technique depends on the analytical goal, from initial purity assessment to the isolation of specific fractions for further study.

Paper and Column Chromatography

Historically, paper chromatography has been a valuable tool for the qualitative assessment of this compound's purity. nih.gov Research has shown that using Whatman No. 1 paper with a mobile phase of 80% ethanol (B145695) can effectively separate the main blue component from reddish impurities. aatbio.com While faster-moving solvents have proven less useful, slower solvents can sometimes provide sharper resolution in descending chromatograms. aatbio.com For preparative purposes, components separated on paper (e.g., Whatman No. 17) can be subsequently eluted using a solvent like 30% aqueous pyridine (B92270) for isolation. nih.gov

Column chromatography is also utilized for fractionation. Adsorption chromatography on an alumina (B75360) column can separate this compound into blue, purple, and red fractions, although subsequent analysis has revealed that these fractions may not be perfectly pure. nih.gov For the specific task of purifying the main blue component itself, cellulose (B213188) columns have been reported to be effective. aatbio.com

High-Performance Liquid Chromatography (HPLC)

Modern purity analysis and quantitative assessment heavily rely on High-Performance Liquid Chromatography (HPLC). This technique offers high resolution, speed, and sensitivity. In research settings, HPLC is used to monitor the dye's stability and degradation. A typical analysis of a pure this compound sample might show a single, sharp peak at a specific retention time; for instance, one study reported a primary peak at 2.318 minutes under their specific conditions. researchgate.net The appearance of new peaks in an HPLC chromatogram is a clear indicator of degradation or the presence of impurities. researchgate.net

For rigorous purity assessment, HPLC systems are often equipped with a Diode Array Detector (DAD). This allows for peak purity analysis, where the UV-Vis spectrum is scanned across a single peak. A spectrally pure peak will have a consistent spectrum, often confirmed by a high purity factor (e.g., ≥990), indicating no co-eluting impurities. hyphadiscovery.com The development and validation of such HPLC methods follow strict guidelines to ensure they are specific, precise, and robust for their intended purpose. nih.govchalcogen.ro

| Technique | Stationary Phase | Mobile Phase / Eluent | Primary Application | Reference |

|---|---|---|---|---|

| Paper Chromatography | Whatman No. 1 or No. 17 Paper | 80% Ethanol or 30% Aqueous Pyridine | Separation of colored impurities (red/purple fractions) and purity assessment. | aatbio.comnih.gov |

| Column Chromatography | Alumina or Cellulose | Not specified | Fractionation into blue, purple, and red components; purification of the main blue dye. | aatbio.comnih.gov |

| High-Performance Liquid Chromatography (HPLC) | Reverse Phase (e.g., C18) | Varies (e.g., Acetonitrile/Water gradients) | Quantitative purity assessment, monitoring degradation, and impurity profiling. | researchgate.nethyphadiscovery.com |

Electrophoretic Approaches for Differentiating this compound from Related Disazo Dyes (e.g., Paper Electrophoresis of Reduction Products)

Electrophoretic techniques provide an alternative and powerful means of analysis, particularly for differentiating this compound from other structurally similar disazo dyes that may be indistinguishable by chromatography alone. mdpi.com The most effective electrophoretic strategy involves the analysis of the dye's reduction products. mdpi.com

The core principle of this approach is a two-step process:

Chemical Reduction: The this compound molecule is first chemically treated to break its two azo (-N=N-) linkages. A common and effective reducing agent for this purpose is sodium dithionite (B78146) (Na₂S₂O₄) . mdpi.comwalshmedicalmedia.com This cleavage breaks the large dye molecule down into a mixture of smaller, simpler aromatic amines. walshmedicalmedia.com

Electrophoretic Separation: This resulting mixture of aromatic amines is then subjected to electrophoresis. In the foundational research by Lloyd and Beck, this was performed using paper electrophoresis at a pH of 4 . mdpi.com At this specific pH, each aromatic amine possesses a distinct net electrical charge and size, causing it to migrate at a unique velocity when an electric field is applied.

The result is a characteristic pattern of separated bands or spots on the electrophoretogram. This pattern serves as a unique "fingerprint" for the original dye. Since different disazo dyes will break down into different combinations of aromatic amines, their resulting electrophoretic patterns will also be different, allowing for their unambiguous identification. This method has been shown to successfully distinguish this compound from other closely related dyes like Evans Blue and Niagara Blue. mdpi.combsu.by While classic paper electrophoresis established this methodology, modern research can employ techniques like Capillary Electrophoresis (CE), often coupled with mass spectrometry, for even higher resolution and more sensitive detection of the resulting amines. researchgate.netresearchgate.net

| Step | Procedure | Key Reagent/Parameter | Purpose | Reference |

|---|---|---|---|---|

| 1. Reduction | Cleavage of the disazo linkages in the dye molecule. | Sodium Dithionite (Na₂S₂O₄) | To break down this compound into its constituent aromatic amines. | mdpi.comwalshmedicalmedia.com |

| 2. Separation | Paper electrophoresis of the resulting amine mixture. | pH 4 Buffer | To separate the amines based on charge and size, creating a unique identifying pattern. | mdpi.com |

Spectroscopic Methods for Structural Elucidation and Quantitative Analysis in Research Settings

Spectroscopic methods are indispensable for both the quantitative measurement and the definitive structural identification of this compound. Each technique provides a different layer of information, and they are often used in combination to achieve a comprehensive analysis.

UV-Visible Spectroscopy

UV-Visible (UV-Vis) spectroscopy is the primary method for the routine quantitative analysis of this compound in solution. The dye's extensive system of conjugated double bonds gives rise to a strong absorption of light in the visible spectrum. Research studies report a characteristic maximum absorbance (λ_max) peak for this compound between 580 nm and 607 nm . aatbio.comnih.govresearchgate.net

According to the Beer-Lambert Law, the absorbance at this wavelength is directly proportional to the dye's concentration. This linear relationship allows for the creation of a calibration curve to accurately determine the concentration of this compound in unknown samples. bsu.by This method is frequently used in research to measure the amount of dye in a solution or to monitor its consumption or degradation over time by tracking the decrease in the peak's intensity. researchgate.net

| Reported λ_max | Reference |

|---|---|

| 607 nm | aatbio.com |

| 589 nm | researchgate.net |

| 580 nm | nih.gov |

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight of this compound and identifying its structural components, especially its degradation products. The technique works by ionizing the molecule and then measuring the mass-to-charge (m/z) ratio of the resulting ions. In one study analyzing the degradation of this compound, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry successfully identified a series of fragment ion peaks corresponding to various breakdown products, with m/z values of 839.3, 825.6, 745.6, and others. nih.gov Notably, the parent ion for the intact dye (expected at m/z 872.9) was not detected, which can sometimes occur with complex molecules due to in-source fragmentation or complexation. nih.gov This data is crucial for piecing together the structure of impurities and understanding degradation pathways.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While MS provides information on mass and fragments, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for the complete structural elucidation of this compound. hyphadiscovery.comresearchgate.net NMR provides detailed information on the chemical environment and connectivity of atoms within the molecule, primarily hydrogen (¹H NMR) and carbon (¹³C NMR).

A full structural assignment is typically achieved through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments:

¹H NMR: Identifies the different types of protons in the molecule and their relative numbers.

¹³C NMR: Identifies the different types of carbon atoms.

COSY (Correlation Spectroscopy): Reveals which protons are coupled to each other (i.e., are on adjacent carbons). hyphadiscovery.com

HSQC (Heteronuclear Single Quantum Coherence): Shows direct correlations between protons and the carbon atoms they are attached to. hyphadiscovery.com

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is critical for connecting the different fragments of the molecule. hyphadiscovery.com

By integrating the data from these experiments, researchers can meticulously map out the precise bonding arrangement of the entire this compound structure, confirming its identity and resolving the structures of any unknown impurities or metabolites with a high degree of certainty. researchgate.net

Mechanistic Research of Afridol Blue Trypan Blue at the Biological Interface Non Clinical Focus

Elucidation of Afridol Blue's Interactions with Cellular and Subcellular Components

This compound, chemically identical to Trypan Blue, is a diazo dye that has been a fundamental tool in biological research, primarily for its ability to distinguish between viable and non-viable cells. The core principle of its mechanism lies in the integrity of the cell's plasma membrane. patsnap.com In viable cells, the intact and selectively permeable cell membrane acts as a barrier, preventing the entry of the large, hydrophilic this compound molecule. patsnap.com

Conversely, in cells with compromised membrane integrity—a hallmark of cell death—the dye can readily pass into the cell's interior. patsnap.com Once inside, this compound binds to intracellular proteins and other macromolecules, resulting in a distinct blue coloration of the cytoplasm and nucleus. patsnap.comepicypher.com This process is the basis of the widely used Trypan Blue exclusion assay for assessing cell viability.

Research has further elucidated the dye's interaction with specific subcellular components. When the cell membrane is breached, this compound does not discriminate and stains various internal structures. Studies have shown that isolated nuclei, when exposed to the dye, stain positive, indicating a direct interaction with nuclear components. epicypher.com The staining is not limited to the nucleus; the entire cytoplasm of a non-viable cell will typically appear blue due to the dye's binding to the abundant cytoplasmic proteins. epicypher.com

Interestingly, while the primary use of this compound is to identify dead cells, some studies have explored its interaction with viable cells under specific conditions. For instance, it has been observed that in viable cells, the dye can be taken up through processes like macropinocytosis, leading to its accumulation in perinuclear vesicles. researchgate.net This suggests that under certain circumstances, the dye can enter living cells without immediate lethal effects, residing within membrane-bound compartments. However, the most prominent and well-established interaction remains its influx into and staining of cells with compromised membranes, leading to the characteristic blue appearance of dead cells. patsnap.com Some research has also indicated that contact with Trypan Blue can itself be toxic to cells over time, causing even viable cells to eventually take up the dye as their membranes become compromised. chemometec.com

Investigation of Molecular Aggregation of this compound and its Impact on Biological Activity

The biological activity of this compound is not only dependent on its interaction with cellular components but is also significantly influenced by its behavior in solution, particularly its tendency to form molecular aggregates. bpsbioscience.com This aggregation can impact the accuracy and interpretation of experimental results.

In aqueous solutions, this compound molecules can associate with each other, and this self-aggregation can be influenced by factors such as concentration and storage conditions. bpsbioscience.com Over time, especially in refrigerated solutions, the dye can form precipitates or aggregates, which can interfere with accurate cell staining and counting. bpsbioscience.com

Furthermore, this compound readily interacts with proteins, forming complexes that can be considered a form of induced aggregation. This interaction is a key aspect of its staining mechanism within dead cells, where it binds to intracellular proteins. patsnap.com However, this property can also be a source of experimental artifacts. For instance, if serum proteins are present in the cell suspension medium, they can be stained by the dye, potentially leading to misleading results in viability assays. nih.gov

Research has quantitatively explored the binding of this compound to various proteins. A study employing the microphase adsorption-spectral correction (MPASC) technique determined the adsorption ratios and constants of Trypan Blue with several common proteins. This research highlighted that the formation of a microelectrostatic field in the protein facilitates the monolayer aggregation of the dye on the protein surface.

| Protein | Adsorption Ratio (Dye Molecules per Protein Molecule) | Adsorption Constant (K) |

|---|---|---|

| Bovine Serum Albumin (BSA) | 14.8 | 7.17 x 10⁵ |

| Ovalbumin (OVA) | 8.4 | 4.88 x 10⁶ |

| Hemoglobin (Hb) | 2.8 | 4.85 x 10⁶ |

| Human γ-Globulin (γ-G) | 27.6 | 2.99 x 10⁶ |

The aggregation of this compound, whether with itself or with proteins, has a direct impact on its biological activity. The formation of large aggregates can affect the diffusion of the dye and its ability to penetrate porous cell membranes, potentially leading to an underestimation of non-viable cells. researchgate.net Conversely, the interaction with extracellular proteins can lead to an overestimation of cell death if the protein-dye complexes are mistakenly identified as stained, dead cells. science.gov Moreover, some studies suggest that the interaction of the dye with dead cells can lead to morphological changes, causing them to appear as diffuse objects or even rupture, which can complicate accurate counting and viability assessment. plos.orgnih.gov

Theoretical Frameworks for Selective Action: Lessons from this compound and Related Dyes in Early Chemotherapy

The principles underlying the selective action of this compound and related dyes were foundational to the development of modern chemotherapy. At the turn of the 20th century, the German scientist Paul Ehrlich pioneered the concept of "chemotherapy" and the idea of a "magic bullet" (Zauberkugel). sciencehistory.orgpaul-ehrlich.de This concept proposed that chemical compounds could be designed to selectively target and destroy pathogenic organisms without harming the host's cells. paul-ehrlich.de

Ehrlich's work was heavily influenced by his experiments with synthetic dyes. He observed that certain dyes would selectively stain specific cells or microorganisms, while leaving others unstained. This led him to hypothesize that the chemical structure of a dye determined its affinity for particular biological targets. sciencehistory.org He believed that if a dye could selectively bind to a pathogen, it might also be possible to modify that dye to deliver a toxic payload, creating a "magic bullet." paul-ehrlich.de

This compound's predecessor and close chemical relative, Trypan Red, was a key player in these early investigations. animalresearch.info In 1904, Ehrlich and his colleague Kiyoshi Shiga discovered that Trypan Red was effective against the trypanosomes that cause sleeping sickness. sciencehistory.organimalresearch.info This was a landmark achievement, demonstrating that a synthetic chemical could cure a systemic infection. isciii.es The selective action of Trypan Red was attributed to its ability to bind to and kill the trypanosomes while having a lower toxicity to the host's cells. nih.gov

The research on Trypan Red and subsequently other azo dyes, including this compound (Trypan Blue), provided a practical model for Ehrlich's theories. The key lesson was that the biological effect of a compound is intrinsically linked to its chemical structure and its ability to interact with specific cellular receptors. sciencehistory.org The selective toxicity observed with these dyes was based on differences in uptake and binding between the pathogen and the host cells.

The structure of these azo dyes, with their charged sulfonate groups and aromatic rings, was crucial to their selective activity. animalresearch.info These features influenced their solubility, distribution in the body, and interaction with biological macromolecules. For example, the inability of Trypan Blue to cross the blood-brain barrier, a property discovered through vital staining experiments, explained why it was not entirely effective in treating later stages of sleeping sickness where the parasites had invaded the central nervous system. nih.gov This observation itself became a fundamental principle in pharmacology and drug delivery.

In essence, this compound and its chemical relatives were more than just staining agents in the context of early chemotherapy. They were instrumental in establishing the theoretical framework of selective toxicity, a cornerstone of modern pharmacology. They provided the proof-of-concept for Ehrlich's "magic bullet" and paved the way for the systematic development of antimicrobial and anticancer drugs throughout the 20th century. sciencehistory.orgpaul-ehrlich.de

Afridol Blue Trypan Blue As a Research Tool and Reagent in Scientific Discovery

Applications of Afridol Blue in Staining Techniques for In Vitro and Ex Vivo Research

This compound, more commonly known in the scientific community as Trypan Blue, is a versatile azo dye extensively used as a vital stain in various biological research settings. wikipedia.orgpatsnap.com Its utility in staining techniques for in vitro and ex vivo research stems from its ability to selectively color dead or non-viable cells and tissues, a principle known as dye exclusion. wikipedia.org

In in vitro applications, this compound is a cornerstone of cell culture and microbiology for assessing cell viability. bpsbioscience.com It is frequently employed in the Trypan Blue exclusion test, a fundamental method for quantifying the number of viable cells in a suspension. nih.gov The principle of this assay is that viable, healthy cells possess intact and selective cell membranes that are impermeable to the large, negatively charged this compound molecule. macsenlab.compatsnap.com Conversely, cells with compromised membranes, characteristic of necrosis or late-stage apoptosis, lose this selective permeability, allowing the dye to enter the cytoplasm and bind to intracellular proteins, staining the cell a distinct blue. patsnap.comcreative-bioarray.com This allows for the direct and rapid enumeration of live (unstained) versus dead (blue) cells using a simple light microscope and a hemacytometer. nih.govcreative-bioarray.com This technique is routine in cell culture maintenance, cytotoxicity assays, and for quality control of cell populations before downstream applications. patsnap.compatsnap.com

Beyond simple cell counting, this compound is used to stain fungal hyphae and stramenopiles for microscopic observation. wikipedia.org Its ability to differentiate between living and dead microorganisms is valuable in microbiology research.

Ex vivo applications of this compound include the assessment of tissue viability. wikipedia.org It can be used to stain excised tissues to identify regions of cell death or injury. nih.gov For instance, it has been used to assess damage in skeletal muscle fibers and was instrumental in early neuroscience research, where its injection into animals led to the staining of the entire body except for the brain and spinal cord, providing foundational evidence for the existence of the blood-brain barrier. wikipedia.org In a clinical research context, this compound is used as a staining agent in ophthalmic surgeries, such as cataract surgery to stain the anterior capsule and in keratoplasty and vitreoretinal surgeries to enhance the visualization of specific tissue layers. wikipedia.orgpatsnap.com

| Staining Application | Research Area | Principle of Staining |

| Cell Viability Assay | Cell Culture, Toxicology | Dye exclusion by intact membranes of live cells. nih.govthermofisher.com |

| Tissue Viability | Histology, Pathology | Staining of cells with compromised membranes in tissue sections. wikipedia.org |

| Fungal Visualization | Mycology | Staining of fungal hyphae. wikipedia.org |

| Ophthalmic Surgery Aid | Surgical Research | Enhanced visualization of transparent tissues like the lens capsule. wikipedia.orgpatsnap.com |

Utilization of this compound as a Probe in Cellular Permeability and Viability Studies

The primary role of this compound as a research tool is its function as a probe for cellular permeability and, by extension, cell viability. patsnap.com The integrity of the cell membrane is a critical indicator of cell health. Living cells maintain a tightly controlled intracellular environment, actively regulating the passage of ions and molecules across their membranes. patsnap.com this compound serves as a reliable and straightforward indicator of when this barrier has been breached. thermofisher.com

The "Trypan Blue Exclusion Assay" is the most common application demonstrating its use as a permeability probe. patsnap.com The assay is based on a simple binary outcome: exclusion or uptake.

Intact Membranes (Viable Cells): Healthy cells actively exclude the dye and remain unstained. bpsbioscience.com

Compromised Membranes (Non-Viable Cells): Cells that have lost membrane integrity, due to physical damage, chemical-induced necrosis, or late-stage apoptosis, cannot prevent the dye from diffusing across the compromised membrane. creative-bioarray.comnih.gov Once inside, this compound binds to intracellular proteins, effectively trapping it and rendering the cell blue. macsenlab.comdenovix.com

This method, while simple, provides crucial data for a vast array of studies. In toxicology, it is used to measure the cytotoxic effects of chemical compounds on cell cultures. In cell biology, it monitors the health of cells during routine passaging or after experimental manipulation. bpsbioscience.compatsnap.com While the method is robust for distinguishing between live and dead cells, it cannot differentiate between cells undergoing apoptosis versus those that have died from necrosis. macsenlab.comnih.gov

The process is typically rapid; a cell suspension is mixed with an this compound solution (commonly 0.4%) and examined under a microscope within 3-5 minutes, as longer incubation times can be toxic to even healthy cells, leading to an overestimation of cell death. nih.govnih.gov

Table of Viability Probes and Their Mechanism

| Probe | Mechanism | Target Cells | Readout |

|---|---|---|---|

| This compound (Trypan Blue) | Enters cells with compromised membranes and binds to intracellular proteins. patsnap.com | Dead/Non-viable | Blue color under bright-field microscopy. nih.gov |

| Propidium Iodide | A fluorescent intercalating agent that is membrane-impermeable; stains the nucleus of dead cells. nih.govlumiprobe.com | Dead/Non-viable | Red fluorescence. nih.gov |

| Calcein AM | A non-fluorescent, cell-permeable compound that is converted by intracellular esterases in live cells to the highly fluorescent calcein. nih.gov | Live/Viable | Green fluorescence. nih.gov |

Role of this compound as a Model Compound for Investigating Dye-Biomolecule Interactions

Beyond its direct application in viability staining, this compound serves as a model compound for studying the fundamental interactions between dyes and biological macromolecules, particularly proteins. researchgate.net The very mechanism that makes it an effective stain for non-viable cells—its ability to bind to intracellular proteins—also makes it a useful tool for biophysical research. creative-bioarray.comresearchgate.net

Research has shown that this compound binds non-specifically to a variety of proteins. researchgate.net Studies have quantified its interaction with proteins such as bovine serum albumin (BSA), ovalbumin, hemoglobin, and human γ-globulin. researchgate.net The binding is influenced by factors like the pH of the environment, with interactions being particularly sensitive at acidic pH levels. researchgate.net This binding can alter the spectral properties of the dye, an effect that can be measured and analyzed. For instance, the light absorption of this compound increases in the presence of protein. researchgate.net

This characteristic has been exploited to develop methods for the determination of trace amounts of protein in a sample. researchgate.net The interaction is not dependent on a specific sequence of amino acid residues, suggesting a more general electrostatic and/or hydrophobic interaction with the protein surface. researchgate.net

The study of how this compound aggregates or binds to proteins provides insights into:

Dye-Protein Binding Dynamics: Understanding the forces and conditions that govern the association of small molecules with proteins.

Protein Structure: The binding capacity of a protein for a dye like this compound can give clues about its surface properties and available binding sites.

Assay Development: The principles learned from this compound's interaction with proteins can inform the design of other diagnostic or analytical assays that rely on dye-binding.

However, this interaction with proteins can also be a confounding factor in its primary application. When used in viability assays on samples containing serum, this compound can bind to the serum proteins, which may lead to an overestimation of the dead cell count. researchgate.net

Table of Investigated this compound-Protein Interactions

| Protein | Adsorption Ratio (Dye:Protein) | Adsorption Constant (K) |

|---|---|---|

| Bovine Serum Albumin (BSA) | 14.8 | 7.17 x 10⁵ |

| Ovalbumin (OVA) | 8.4 | 4.88 x 10⁶ |

| Hemoglobin (Hb) | 2.8 | 4.85 x 10⁶ |

| Human γ-globulin (γ-G) | 27.6 | 2.99 x 10⁶ |

(Data sourced from a study on microphase adsorption‐spectral correction technique) researchgate.net

Emerging Research Directions and Interdisciplinary Perspectives

Exploration of Novel Synthetic Applications for Afridol Blue-Type Chromophores

The core structure of this compound, a disazo chromophore derived from a biphenyl (B1667301) core and coupled to substituted naphthalene (B1677914) rings, represents a classic motif in dye chemistry. Researchers are actively exploring variations of this structural theme to develop new materials with tailored properties. The general synthetic route for azo dyes, involving diazotization of a primary aromatic amine followed by coupling with a nucleophilic component, provides a versatile platform for innovation. sphinxsai.com

Recent research has focused on the synthesis of novel azo dyes, including those incorporating Schiff base (azo-azomethine) functionalities. acs.orgresearchgate.net These modifications can enhance the dye's properties and open up new application areas. For instance, studies on newly synthesized azo Schiff base dyes have demonstrated their successful application as disperse dyes for polyester (B1180765) fabrics, achieving a range of colors with good levelness and shade depth. acs.org The dyeing performance is often optimized by controlling parameters such as temperature, pH, and duration. acs.org

Beyond textiles, these new chromophores are being investigated for other uses. Some novel azo dyes have shown potential as antifungal agents, indicating a move towards biomedical or agricultural applications. sphinxsai.com The ability to fine-tune the chemical structure—by altering substituents on the aromatic rings—allows for the modulation of properties such as color, fastness, and biological activity. sphinxsai.comjchemrev.com This line of research expands the utility of this compound-type structures beyond their traditional role as textile colorants.

Table 1: Research Findings on Novel Azo Dye Applications This table is interactive. You can sort and filter the data.

| Research Area | Dye Type | Key Findings | Potential Applications | Citations |

|---|---|---|---|---|

| Textile Dyeing | Azo Schiff Base | Synthesized novel disperse dyes for polyester; achieved good color strength and fastness. | Advanced textile manufacturing | acs.org |

| Textile Dyeing | Azo-Azomethine | Applied to viscose fabrics, with color properties analyzed before and after washing. | Natural and synthetic fiber dyeing | researchgate.net |

| Biological Activity | Azo Dyes from 3-nitro salicylic (B10762653) acid | Evaluated for redox potentials and antifungal properties. | Agriculture, Material preservation | sphinxsai.com |

Advanced Computational Modeling of this compound's Molecular Behavior and Interactions

Computational chemistry provides powerful tools for understanding the complex molecular behavior of dyes like this compound. Techniques such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are increasingly used to predict the geometric and electronic properties of azo dyes before synthesis. nih.govresearchgate.net These computational methods allow researchers to model molecular structures, simulate spectroscopic data, and calculate key quantum chemical descriptors. researchgate.netnih.gov

For example, DFT calculations can determine the optimized molecular geometry and predict the HOMO-LUMO (Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital) energy gap, which is crucial for understanding a dye's color and electronic properties. researchgate.net Researchers have successfully used these methods to correlate theoretical predictions with experimental results from UV-vis, FT-IR, and NMR spectroscopy. nih.govmdpi.com This integrated approach accelerates the design of new dyes with desired characteristics.

Advanced modeling is also being applied to more complex systems. Constraint-based genome-scale modeling has been used to explore the potential of using azo dyes as a feedstock for the biosynthesis of other valuable chemicals in microorganisms like Pseudomonas putida. nih.govplos.org Such studies model the metabolic pathways and predict that aromatic compounds from azo dyes could be viable substrates, potentially outperforming traditional feedstocks like glucose for certain biosynthetic products. nih.govplos.org This represents a frontier in metabolic engineering and bioremediation, where the molecular properties of a dye are harnessed for biotechnological purposes.

Table 2: Computational Methods in Azo Dye Research This table is interactive. You can sort and filter the data.

| Computational Method | Application | Insights Gained | Citations |

|---|---|---|---|

| Density Functional Theory (DFT) | Molecular structure optimization, electronic properties | Prediction of molecular geometry, HOMO-LUMO energy gap, chemical reactivity. | researchgate.netnih.govresearchgate.net |

| Time-Dependent DFT (TD-DFT) | Simulation of electronic absorption spectra | Comparison of calculated UV-vis spectra with experimental data to confirm structures. | researchgate.netmdpi.com |

| Gauge-Including Atomic Orbital (GIAO) | Simulation of NMR chemical shifts | Correlation of theoretical and experimental 1H and 13C NMR spectra. | mdpi.com |

| Constraint-based Minimal Cut Sets (cMCS) | Metabolic pathway analysis | Identification of genetic modifications to enable microbial conversion of azo dyes into other chemicals. | nih.govplos.org |

Historical and Sociological Studies on the Impact and Trajectory of this compound in Scientific Development

While specific historical records detailing the discovery and societal impact of this compound are not prominent, its structure places it within the broader historical narrative of synthetic dye development that began in the mid-19th century. The accidental synthesis of mauveine by William Henry Perkin in 1856 ignited a chemical revolution, shifting the production of colorants from natural, often expensive sources to synthetic, industrial-scale processes. fiveable.meararatrugs.compatra.com

This transition had profound societal and economic consequences. The availability of a wide spectrum of consistent and affordable synthetic dyes democratized color, making vibrant textiles accessible to the general public and fueling the growth of the textile industry. fiveable.me The initial discoveries spurred a "dye arms race," particularly in Europe, leading to the formation of major chemical companies that would later diversify into pharmaceuticals and other areas. gridphilly.com

This compound, as a complex, sulfonated disazo dye, represents a later stage in this developmental trajectory. Early synthetic dyes were often simpler in structure. The development of more complex molecules like this compound, which contains multiple functional groups (azo linkages, hydroxyl, amino, and sulfonic acid groups), reflects a more mature understanding of chromophore chemistry. The inclusion of sulfonic acid groups (–SO₃H) was a key innovation to improve the water solubility of dyes and their affinity for protein fibers like wool and silk, a critical advancement for the dyeing industry. The intricate structure of this compound suggests it was designed for specific applications requiring high performance and a particular hue, a hallmark of the targeted chemical synthesis that characterized the chemical industry in the early 20th century. The history of such dyes is therefore embedded in the larger story of industrial chemistry's advancement and its transformative impact on global commerce and material culture. nih.gov

Q & A

Q. What are the standard protocols for using Afridol Blue in cell viability assays?

this compound is commonly used to distinguish live and dead cells due to its selective permeability. A standard protocol involves:

- Preparing a 0.4% (w/v) solution in phosphate-buffered saline (PBS).

- Incubating cells with the dye for 3–5 minutes at room temperature.

- Quantifying stained (dead) vs. unstained (live) cells using microscopy or flow cytometry . Note: Optimization of incubation time and concentration is critical to avoid false positives, as prolonged exposure may permeabilize live cells.

Q. How does the molecular structure of this compound influence its staining specificity?

this compound’s structure includes aromatic rings, sulfonic acid groups (-SO₃Na), and hydroxyl (-OH) substituents. These features enable:

- Electrostatic interactions with cell membrane components (via sulfonate groups).

- Selective entry into compromised membranes (dead cells) due to its large molecular weight (~960 Da). Structural analogs like Trypan Blue (C₃₄H₂₈N₆O₁₄S₄) differ in substituent positioning, affecting solubility and binding kinetics .

Advanced Research Questions

Q. How can researchers resolve contradictory results in this compound-based assays across different cell lines?

Contradictions may arise due to variations in membrane lipid composition or residual metabolic activity in "dead" cells. Methodological adjustments include:

- Validating with complementary assays (e.g., propidium iodide + Annexin V for apoptosis).

- Calibrating dye concentration based on cell type (e.g., 0.2% for sensitive primary cells vs. 0.5% for robust cancer lines).

- Documenting pre-staining conditions (e.g., serum-free media to reduce dye-protein interactions) .

Q. What experimental designs are optimal for studying this compound’s interaction with extracellular matrix components?

To investigate binding dynamics:

Q. How can this compound be modified to enhance its utility in 3D tissue imaging?

Structural modifications could include:

- Conjugating near-infrared (NIR) fluorophores for deeper tissue penetration.

- Introducing zwitterionic groups to reduce non-specific binding in dense matrices.

- Validating modified derivatives using comparative cytotoxicity assays (IC₅₀ vs. parental compound) .

Data Analysis and Interpretation

Q. What statistical methods are recommended for analyzing dose-dependent toxicity data involving this compound?

- Use nonlinear regression (e.g., log-logistic models) to calculate EC₅₀ values.

- Apply ANOVA with post-hoc tests (Tukey’s HSD) for multi-group comparisons.

- Address outliers via Grubbs’ test or robust regression techniques .

Q. How should researchers handle batch-to-batch variability in this compound purity?

- Characterize batches using HPLC-MS to quantify impurities (e.g., unreacted precursors).

- Normalize data by correlating dye purity with staining efficacy.

- Report batch-specific metadata in publications to enhance reproducibility .

Comparative Analysis Table

| Compound | Molecular Formula | Key Structural Features | Primary Application |

|---|---|---|---|

| This compound | C₂₅H₃₀O₇Na₉S₂ | Hydroxyl (-OH), sulfonate (-SO₃Na) | Cell viability assays |

| Trypan Blue | C₃₄H₂₈N₆O₁₄S₄ | Azo groups (-N=N-), sulfonate | Membrane integrity assessment |

| Afridol Violet | C₂₅H₃₀O₇Na₉S₂ | Methyl (-CH₃), sulfonate | Histological staining |

| Nagana Red | C₂₄H₃₀O₆Na₈S₂ | Amino (-NH₂), sulfonate | Protozoan parasite studies |

Source: Structural and functional comparisons derived from and .

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.